REACTION_SMILES
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[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[Cl:9][c:10]1[cH:11][cH:12][c:13]([N+:18](=[O:19])[O-:20])[c:14]([C:15]#[N:16])[cH:17]1.[Na+:23].[OH-:22].[OH2:21].[OH:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][cH:8]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][cH:8]1)[c:10]1[cH:11][cH:12][c:13]([N+:18](=[O:19])[O-:20])[c:14]([C:15]#[N:16])[cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(Cl)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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N#Cc1cc(Oc2ccc(Cl)cc2)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |